molecular formula C13H13N3S B4618669 3-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]propanenitrile

3-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]propanenitrile

Cat. No.: B4618669
M. Wt: 243.33 g/mol
InChI Key: GGVSFEDTFFEXJK-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]propanenitrile is a chemical compound with the molecular formula C13H13N3S. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]propanenitrile typically involves the reaction of 4,6-dimethylquinazoline with a suitable thiol and a nitrile group. One common method is the nucleophilic substitution reaction where 4,6-dimethylquinazoline is reacted with 3-mercaptopropionitrile under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]propanenitrile involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]propanenitrile is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. The presence of both the sulfanyl and nitrile groups allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-(4,6-dimethylquinazolin-2-yl)sulfanylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-9-4-5-12-11(8-9)10(2)15-13(16-12)17-7-3-6-14/h4-5,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVSFEDTFFEXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)SCCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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